N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-11-4-6(9-10-11)7(12)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWWGLAPOYXCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-methyl-4-nitro-1H-imidazole with substituted 4-R-1,2,3-triazoles (R = cyclopropyl) under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure, consisting of a triazole ring fused with a 1,2,4-oxadiazole and a thiophene moiety. The cyclopropyl group enhances its steric and electronic characteristics, potentially influencing its biological activity and reactivity.
Potential Applications
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has potential applications in pharmaceuticals. Compounds containing triazole and oxadiazole moieties have been extensively studied for their biological activities. Preliminary studies suggest that N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit several potential biological activities.
Scientific Research
Scientific research has explored the potential biological activities of NCT. Interaction studies are crucial for understanding how N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide interacts with biological systems. Such studies are often conducted using techniques like surface plasmon resonance or fluorescence microscopy. The versatility of the compound's structure allows for modifications that could enhance efficacy or target specificity.
Structural Features and Similar Compounds
The uniqueness of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-y)-1-methyl -1H -1 , 2 , 3 -triazole -4 -carboxamide lies in its complex multi-ring structure that combines distinct heterocycles (triazole and oxadiazole), enhancing its potential for unique biological interactions compared to simpler analogs. Several compounds share structural similarities with N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-amino-N-(phenyl)-triazole | Contains a phenyl group instead of thiophene | Simpler structure with potential for different interactions |
| 3-thiophenecarboxamide derivatives | Similar thiophene moiety | Varying substituents on thiophene influence reactivity |
| 4-carboxamide derivatives of triazoles | Focuses on carboxamide functionality | Structural variations lead to diverse biological activities |
Triazoles in general
Triazoles are nitrogen-containing heterocyclic compounds with superior pharmacological applications . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles can accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science, with a broad range of therapeutic applications .
The 1,2,3-triazolyl-4-carboxamide motif is of great interest in drug discovery, especially in relation to anticancer and antimicrobial research . The most convenient synthetic path to diverse 1 *H-*1,2,3-triazole-4-carboxamides is a two-step synthesis involving the Dimroth reaction of organic azides with β-ketoesters followed by amidation of the resulting 1 *H-*1,2,3-triazole-4-carboxylic acids .
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The 1,2,3-triazole-4-carboxamide scaffold is highly modular. Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Cyclic substituents like quinoline (LOHWIP) enhance π-π stacking but may increase toxicity .
- Carboxamide Modifications: The cyclopropyl group in the target compound contrasts with bulkier substituents (e.g., morpholino in LOHWIP). Cyclopropane’s ring strain may enhance binding to flat hydrophobic pockets in enzymes or receptors .
Anticancer Activity
- Tubulin Polymerization Inhibition: Analogs like Prasad et al.’s 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides inhibit tubulin polymerization in lung cancer A549 cells . The target compound’s cyclopropyl group may mimic hydrophobic side chains critical for tubulin binding.
- c-Met Inhibition : 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides show 3–5× higher activity than foretinib in multiple cancer lines via c-Met targeting . The methyl group in the target compound could similarly enhance selectivity.
Antibacterial Activity
- The 5-amino-1-(quinolin-8-yl) analog () exhibits antibacterial properties, suggesting that electron-deficient aromatic substituents (e.g., quinoline) enhance microbial target engagement. The cyclopropyl group in the target compound may lack this effect but could improve metabolic stability .
Enzyme Inhibition
- Wnt/β-catenin Pathway : 1,2,3-Triazole-4-carboxamides with aryl substituents inhibit this pathway, critical in cancers and developmental disorders. The target compound’s cyclopropyl group may alter binding kinetics compared to bulkier aryl groups .
Physicochemical and Pharmacokinetic Properties
- Solubility : Smaller substituents (methyl, cyclopropyl) likely improve aqueous solubility compared to aryl analogs (e.g., LELHOB’s 4-chlorophenyl group), which may aggregate in solution .
Crystallographic and Conformational Analysis
- Crystal Packing : Analogs like ZIPSEY and LELHOB form hydrogen-bonded dimers via carboxamide N-H and triazole N atoms, stabilizing their crystal structures. The cyclopropyl group in the target compound may introduce torsional strain, altering packing efficiency .
- SHELX Refinement : Many analogs (e.g., BEBJEZ) were characterized using SHELXL, highlighting the importance of crystallography in understanding substituent effects on molecular conformation .
Biological Activity
N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which is renowned for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapies. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Triazole compounds, including this compound, exhibit their biological effects through interactions with various enzymes and receptors. The following points summarize the mechanism of action:
- Target Interaction : These compounds can bind to specific enzymes and receptors, influencing biochemical pathways associated with cell growth and apoptosis.
- Biochemical Pathways : They may affect multiple pathways including those involved in cancer proliferation and microbial resistance .
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity:
- Cytotoxicity : In vitro studies have shown that derivatives of triazole compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds based on the 1H-triazole scaffold have been noted for their high antiproliferative activity against melanoma cells at nanomolar concentrations .
- Mechanisms of Action : The anticancer effects are often linked to the inhibition of critical signaling pathways such as the Wnt/β-catenin pathway, which plays a role in tumor progression .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Broad Spectrum Activity : Triazole derivatives have been reported to possess antifungal and antibacterial activities. For example, certain 1H-triazole derivatives have demonstrated effectiveness against pathogenic fungi and bacteria .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
| Study | Findings |
|---|---|
| Elamari et al. (2013) | Identified significant cytotoxic activity against B16 melanoma cells with triazole derivatives showing nanomolar potency. |
| Zhou et al. (2014) | Evaluated 6,7-disubstituted quinoline derivatives containing triazole moieties against various cancer cell lines with moderate to excellent antiproliferative activity. |
| Prasad et al. (2019) | Reported promising cytotoxicity against lung cancer cell line A549 for a library of triazole derivatives. |
The synthesis of this compound typically involves cyclization reactions under controlled conditions. The following methods are commonly employed:
- Synthetic Routes : The compound can be synthesized through reactions involving 5-chloro-1-methyl-4-nitroimidazole and substituted triazoles.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions may be performed using sodium borohydride.
Q & A
Basic: What are the established synthetic routes for N-cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves cyclization and condensation steps. For example, triazole-carboxamide derivatives are often synthesized via Huisgen cycloaddition or by reacting substituted anilines with isocyanides to form intermediates, followed by azide cyclization . Yield optimization strategies include:
- Catalyst selection : Transition metal catalysts (e.g., Cu(I)) for regioselective triazole formation.
- Solvent systems : Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Temperature control : Reflux conditions (e.g., 80–100°C) to balance reaction speed and side-product formation .
Basic: What analytical techniques are most effective for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm cyclopropyl and triazole ring substituents .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography : To resolve stereochemical ambiguities and confirm solid-state packing .
Basic: How does the electronic structure of the cyclopropyl group influence the reactivity of this compound?
The cyclopropyl ring’s strain and conjugation with the triazole-carboxamide core can enhance electrophilic character at the carboxamide carbonyl, making it a target for nucleophilic substitutions. Computational studies (e.g., DFT) are recommended to map electron density distributions and predict reactive sites .
Advanced: What experimental design principles should be applied to assess the compound’s enzyme inhibition efficacy?
Use factorial design to evaluate variables like pH, temperature, and inhibitor concentration. For example:
- Response Surface Methodology (RSM) : To model interactions between variables and identify optimal inhibition conditions.
- Control experiments : Include competitive inhibitors (e.g., ATP analogs for kinase studies) to validate specificity .
Advanced: What strategies address the low aqueous solubility of this compound in pharmacological assays?
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins.
- Salt formation : Introduce hydrochloride or sodium salts via acid/base reactions.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: How can contradictory bioactivity data for derivatives of this compound be systematically resolved?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., SAR for substituent effects).
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Error source tracking : Quantify batch variability (e.g., purity checks via HPLC) and environmental factors (e.g., oxygen sensitivity) .
Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Rodent models : Assess oral bioavailability and tissue distribution using LC-MS/MS quantification.
- PBPK modeling : Predict human pharmacokinetics by integrating in vitro ADME data (e.g., microsomal stability) .
Advanced: How can computational methods accelerate the discovery of novel derivatives with improved potency?
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
- Molecular docking : Screen virtual libraries against target proteins (e.g., kinases) to prioritize synthesis .
Future Directions: What emerging applications are being explored for this compound beyond medicinal chemistry?
- Materials science : As a ligand for metal-organic frameworks (MOFs) due to its rigid triazole core.
- Catalysis : As a chiral auxiliary in asymmetric synthesis .
Future Directions: How can AI-driven platforms optimize reaction pathways for scaled synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
